![molecular formula C20H19N5 B2932596 N-(3,3-diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1021206-77-8](/img/structure/B2932596.png)
N-(3,3-diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3,3-diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known for their diverse biological activities and are used in the development of new therapies . The compound is commonly conjugated to another agent to form a “bifunctional” molecule .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves the use of amines and a pyrimidine derivative. The mixture is typically dissolved in isopropanol and refluxed for several hours. After reaching room temperature, water is added to precipitate out the products . The synthesis can be carried out using both green and conventional methods .Molecular Structure Analysis
The molecular structure of “N-(3,3-diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core. This core is substituted at the C-4 position with different aromatic, aryl, and alkyl groups . The exact structure can be confirmed using spectroscopic methods .Chemical Reactions Analysis
The chemical reactions involving “N-(3,3-diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” are typically characterized by the relocation of heteroatoms within the rings of condensed systems or in their substituents via the processes of ring opening and ring closure . This is known as the Dimroth rearrangement .Scientific Research Applications
Antitumor Applications
Pyrazolo[3,4-d]pyrimidin-4-amine derivatives have been studied for their potential antitumor effects. For example, Piritrexim is a compound that inhibited dihydrofolate reductase (DHFR) and showed good antitumor effects on carcinosarcoma in rats .
Dermatological Therapeutics
These compounds have also been explored for the treatment of skin conditions such as psoriasis. One study identified N‑Phenyl‑7H‑pyrrolo[2,3‑d]pyrimidin-4-amine derivatives as potent and selective NF-κB Inducing Kinase (NIK) inhibitors, showing effective alleviation of psoriasis symptoms in a mouse model .
Antitubercular Activity
The introduction of different substituents on the phenyl ring of 4-aminopyrrolo[2,3-d]pyrimidine derivatives has shown varying effects on antitubercular activity. A study highlighted a derivative with significant activity against a GFP reporter strain of Mycobacterium tuberculosis (Mtb) and was non-cytotoxic to the Vero cell line .
Synthetic Methodologies
Research into synthetic approaches for related compounds like thieno[3,2-d]pyrimidine has been conducted to improve the synthesis process and potentially yield new derivatives with varied biological activities .
Mycobacterial Research
Thieno[3,2-d]pyrimidin-4-amine derivatives have been generated to study their effect on mycobacterial cytochrome bd oxidase. These studies aim to understand the function of this enzyme under various physiological conditions and could lead to new therapeutic strategies against mycobacterial diseases .
Mechanism of Action
Target of Action
Similar compounds such as 4-aminopyrrolo[2,3-d]pyrimidine derivatives have shown activity against mycobacterium tuberculosis . Other pyrimidin-4-amine derivatives have been reported to inhibit kinases , suggesting that N-(3,3-diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine might also target kinases.
Mode of Action
It’s suggested that similar compounds can penetrate bacterial cells and have suitable binding interactions with their targets . In the case of kinase inhibition, these compounds might bind to the kinase active site, preventing the phosphorylation of substrates and thus inhibiting signal transduction pathways .
Biochemical Pathways
If this compound acts as a kinase inhibitor, it could affect various signal transduction pathways, depending on the specific kinases it targets .
Pharmacokinetics
Similar compounds have been noted to maintain drug-likeness during lead optimization, with a clogp value less than 4 and molecular weight less than 400 . These properties suggest good absorption, distribution, metabolism, and excretion (ADME) characteristics.
Result of Action
Similar compounds have shown in vitro activity against mycobacterium tuberculosis and have been reported to protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells .
properties
IUPAC Name |
N-(3,3-diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)11-12-21-19-18-13-24-25-20(18)23-14-22-19/h1-10,13-14,17H,11-12H2,(H2,21,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITKALFBFATPCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC2=NC=NC3=C2C=NN3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.